molecular formula C14H15N5O3 B2889773 N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide CAS No. 2319639-20-6

N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide

Cat. No. B2889773
CAS RN: 2319639-20-6
M. Wt: 301.306
InChI Key: BSCPMQBNYLPILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide, also known as BDDA, is a compound that has gained significant interest in scientific research due to its potential pharmacological properties. BDDA is a synthetic compound that belongs to the class of azetidine carboxamide derivatives.

Mechanism of Action

N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide exerts its pharmacological effects by modulating various signaling pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis. Additionally, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages and microglia. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has been shown to inhibit the replication of HIV in vitro by inhibiting the activity of the reverse transcriptase enzyme.

Advantages and Limitations for Lab Experiments

N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in lab experiments. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has poor solubility in water, which can limit its use in certain assays. Additionally, N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Future Directions

There are several future directions for the study of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide. One potential direction is the investigation of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide's effects on other signaling pathways, such as the mTOR pathway, which plays a crucial role in regulating cell growth and proliferation. Another potential direction is the study of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide's effects in animal models of inflammation and cancer. Additionally, the development of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide involves the reaction between 1,3-benzodioxole-5-carboxylic acid, azetidine-1-carboxylic acid, and triazole-1-carboxamidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide in high purity.

Scientific Research Applications

N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has shown potential pharmacological properties such as anti-inflammatory, anti-tumor, and anti-viral effects. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of human immunodeficiency virus (HIV) in vitro.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-14(16-11-1-2-12-13(5-11)22-9-21-12)18-6-10(7-18)8-19-4-3-15-17-19/h1-5,10H,6-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPMQBNYLPILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.